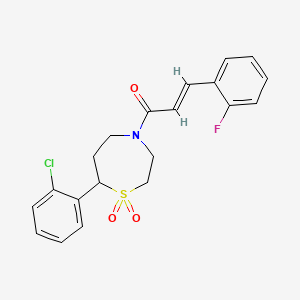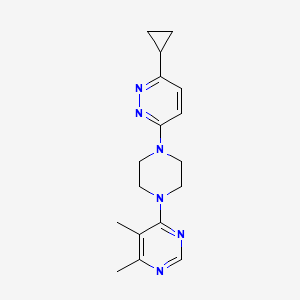
3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a cyclopropyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of nitrogen in the pyrimidine and piperazine rings makes this compound a heterocyclic amine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The structurally modified derivatives of piperazinyl-benzothiazole, which share a similar core structure to the compound , have been designed and synthesized with the intent to explore their antibacterial properties . These compounds have been evaluated for their drug likeness and have shown promise against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The antibacterial activity is assessed using the agar diffusion method, indicating the potential of these derivatives in developing new antibacterial agents.
Antipsychotic Drug Development
Compounds containing the piperazine moiety, similar to the one in the target compound, act as dopamine and serotonin antagonists . These properties are crucial in the development of antipsychotic medications. The hybrid structure of piperazine and benzothiazole has been utilized in the synthesis of antipsychotic drug substances, suggesting that derivatives of the compound could be explored for their efficacy in treating psychiatric disorders.
Kinase Inhibition for Pain Management
The structural analogs of the compound have been studied for their ability to inhibit TrkA kinase, which is implicated in the signaling pathways of pain . The inhibitors have shown efficacy in both inflammatory and neuropathic pain models upon oral dosing. This application is significant in the context of chronic pain management and the development of novel analgesics.
Antiviral Research
Piperazine derivatives are known to exhibit a wide range of biological activities, including antiviral effects . The compound’s structure, which includes a piperazine ring, suggests potential applications in antiviral research, particularly in the design and synthesis of new antiviral agents.
Anti-HIV-1 Activity
The piperazine core of the compound is associated with anti-HIV-1 activity . This application is particularly relevant in the field of HIV/AIDS research, where there is a continuous need for new therapeutic agents. The compound’s derivatives could be investigated for their potential to inhibit HIV-1 replication.
Agonistic Activity on MC4 Receptors
Piperazine derivatives have also been reported to exhibit MC4 receptor agonistic activity . The MC4 receptor is involved in the regulation of food intake and energy homeostasis. Therefore, the compound’s derivatives could be explored for their potential use in treating conditions related to metabolism, such as obesity and metabolic syndrome.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-13(2)18-11-19-17(12)23-9-7-22(8-10-23)16-6-5-15(20-21-16)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEVXXDEWBJCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

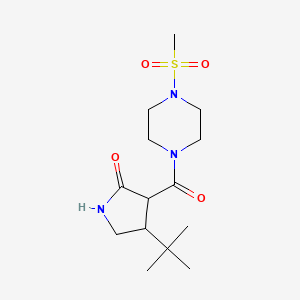
![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)
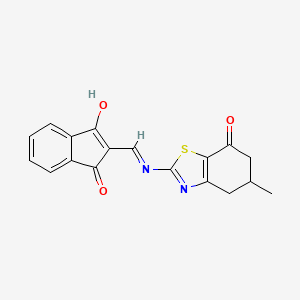
![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)
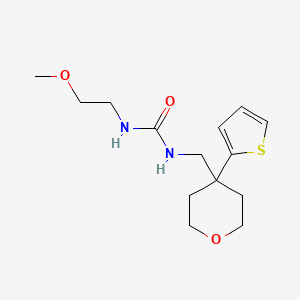
![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)

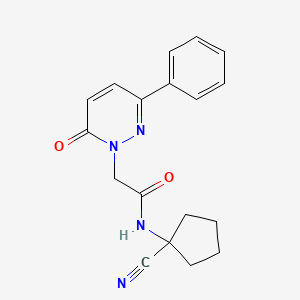

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2893486.png)
![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2893487.png)
